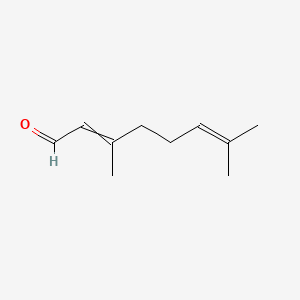

3,7-Dimethyl-2,6-octadienal

概述

描述

3,7-Dimethyl-2,6-octadienal, commonly known as citral, is a naturally occurring aldehyde with two geometric isomers: neral (cis-isomer) and geranial (trans-isomer). It is a key constituent in essential oils (EOs) of plants such as lemongrass (Cymbopogon citratus), Melissa officinalis, and Litsea cubeba, where it contributes to fragrance and bioactivity . Citral is widely used in food, cosmetics, and pharmaceuticals due to its GRAS (Generally Recognized as Safe) status and regulatory approvals (e.g., European Commission) .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,7-dimethyl-2,6-octadienal involves the oxidation of nerol, a monoterpene alcohol. The reaction typically uses iodobenzene diacetate and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as oxidizing agents in acetonitrile at 0°C . The reaction mixture is then purified by column chromatography to yield the desired product.

Industrial Production Methods: Industrially, citral can be extracted from natural sources such as lemongrass oil, which contains 70-80% citral. The extraction process involves steam distillation followed by purification steps to isolate citral from other components .

化学反应分析

Oxidation to Carboxylic Acid

Citral undergoes oxidation to form 3,7-dimethyl-2,6-octadienoic acid (geranic/nerolic acid). In a synthesis protocol, (E)-citral was oxidized using NaClO₂ and NaH₂PO₄ in acetone, yielding 90% geranic acid. The (Z)-isomer (neral) similarly produced nerolic acid in 86% yield .

Reduction to Alcohols

In rat hepatic studies, citral is reduced by alcohol dehydrogenase (ADH) to its corresponding alcohols (geraniol/nerol). This reaction proceeds via two distinct kinetic phases due to differential affinities for the cis (neral) and trans (geranial) isomers :

-

Fast phase : ,

-

Slow phase : ,

Citral also inhibits mitochondrial aldehyde dehydrogenase (ALDH) with a of 360 nM, blocking acetaldehyde oxidation .

Derivatization: Amide Formation

Citral-derived carboxylic acids react with amines to form fungicidal amides. For example, geranic acid was treated with SOCl₂ to form an acyl chloride, which was then reacted with aniline to yield (E)-3,7-dimethyl-2,6-octadienamide (5a ) in 79% yield .

Selected Amide Derivatives and Yields :

| Compound | Amine Substituent | Yield (%) |

|---|---|---|

| 5a | Aniline | 79 |

| 5g | 4-Methoxyaniline | 76 |

| 5m | Pyrrolidin-1-yl | 63 |

Epoxidation

6,7-Epoxy derivatives were synthesized by treating citral with m-CPBA, resulting in epoxy compounds (6a–6j ). NMR data showed characteristic shifts:

Antifungal Activity of Epoxides :

| Compound | Inhibition Rate (%) vs. R. solani |

|---|---|

| 6b | 91.5 |

| 6d | 79.2 |

| 6h | 73.3 |

Isomerization

Citral exists as a mixture of cis (neral) and trans (geranial) isomers. Synthesis protocols isolate these isomers via column chromatography :

-

Neral (Z-isomer) : δ 5.68 (s, =CH), δ 2.21 (d, CH₃)

-

Geranial (E-isomer) : δ 5.77 (s, =CH), δ 2.31 (d, CH₃)

Isomer-specific reactivity is observed in ADH-mediated reductions, with neral showing faster kinetics .

Biological Activity and Structural Insights

Citral’s α,β-unsaturated aldehyde group enables acaricidal activity via electrophilic interactions. Against Dermatophagoides mites, it exhibits:

科学研究应用

Agricultural Applications

Acaricidal Properties

Recent studies have demonstrated the potential of 3,7-dimethyl-2,6-octadienal as an effective acaricide. Research involving Matricaria officinalis oil and this compound showed that formulations containing these compounds achieved 100% mortality rates against common dust mites such as Dermatophagoides farinae and Dermatophagoides pteronyssinus when used in closed environments. The efficacy was attributed to vapor action, indicating its potential use in pest control strategies .

Fungicidal Activities

The compound has also been investigated for its fungicidal properties. A study synthesized derivatives of this compound and evaluated their effectiveness against fungal pathogens like Rhizoctonia solani. Some derivatives exhibited high inhibition rates (up to 94%) at concentrations as low as 50 µg/mL . This suggests that the compound could be developed into a natural fungicide for agricultural use.

Pharmaceutical Applications

Antimicrobial Activity

this compound has shown promise in antimicrobial applications. Its derivatives have been tested for their ability to inhibit the growth of various bacteria and fungi. The compound's structural properties contribute to its effectiveness in disrupting microbial cell membranes .

Potential in Cancer Research

There is emerging research on the anticancer properties of citral. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This positions this compound as a candidate for further investigation in cancer therapeutics .

Food Industry Applications

Flavoring Agent

Due to its pleasant lemon-like aroma, this compound is widely used as a flavoring agent in food products. It enhances the sensory profile of various consumables and is often incorporated into beverages and confectionery items.

Preservative Properties

The compound also exhibits antioxidant properties that can help prolong the shelf life of food products by preventing oxidative degradation. Its application as a natural preservative aligns with the growing consumer demand for clean-label products free from synthetic additives .

Summary Table

作用机制

The mechanism of action of 3,7-dimethyl-2,6-octadienal involves its interaction with various molecular targets:

Antimicrobial Activity: Citral disrupts microbial cell membranes, leading to cell lysis and death.

Acaricidal Activity: It acts as a fumigant, causing mortality in mites through vapor action.

Antioxidant Activity: Citral scavenges free radicals, reducing oxidative stress and preventing cellular damage.

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Variations

Citral’s bioactivity is influenced by its α,β-unsaturated aldehyde structure, methyl substituents, and conjugated double bonds. Comparisons with analogues reveal critical structure-activity relationships (SAR):

Table 1: Acaricidal Activity of Citral and Analogues

Key Observations :

- Double Bonds : Unsaturation enhances reactivity. 2,4-Octadienal (two double bonds) is 2.7× more potent than 2-octenal (one double bond) in fumigant action .

- Methyl Groups : Methylation at C3 and C7 (citral) improves acaricidal potency. However, 3,7-Dimethyl-6-octenal (one double bond) outperforms citral in contact assays, suggesting steric effects influence target binding .

- Safety : Citral’s acute oral LD₅₀ in rats (2,420–6,800 mg/kg) and dermal LD₅₀ (>2,000 mg/kg) make it safer than DEET (contact LD₅₀ = 17.26 µg/cm³) .

Role in Plant Biology and Volatile Profiles

Citral and its isomers are upregulated during fruit ripening and stress responses. For example, in Tainong mango pulp, (E)- and (Z)-citral levels increase by 12 days post-harvest, contributing to fruity aromas . Similarly, in L. pacifica wasps, citral is sex-specific: females produce 45.05% volatile compounds (including citral), while males produce only 16.38% .

Table 2: Citral Content in Essential Oils

Metabolic and Toxicological Considerations

- Metabolism : In rats, citral inhibits mitochondrial aldehyde dehydrogenase (ALDH; Ki = 360 nM) and is reduced to geraniol/nerol by alcohol dehydrogenase (ADH) . This dual interaction may explain its low systemic toxicity.

- Toxicity : Citral’s GRAS status contrasts with analogues like 2,3-dihydroxybenzaldehyde (toxic, causes body discoloration in mites), highlighting its safety advantage .

生物活性

3,7-Dimethyl-2,6-octadienal, commonly known as citral, is a monoterpenoid compound found in various essential oils, particularly those from citrus fruits. It has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, acaricidal, and potential therapeutic effects. This article delves into the biological activities of citral, supported by data tables and case studies.

Citral exists as two geometric isomers: geranial (E-citral) and neral (Z-citral). Its molecular formula is C₁₀H₁₈O, and it has a characteristic lemon scent. The compound's structure allows it to interact with various biological systems effectively.

Antimicrobial Activity

Citral exhibits strong antimicrobial properties against a range of pathogens:

- Bacteria : Citral has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study by Tabanelli et al. (2014), citral demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1.0 mg/mL .

- Fungi : Citral also possesses antifungal properties. Research indicated that at a concentration of 50 µg/mL, citral inhibited the growth of Rhizoctonia solani with an inhibition rate of approximately 91.5% .

Acaricidal Activity

Citral has been investigated for its acaricidal effects against common dust mites:

- A study reported that citral exhibited lethal doses (LD50) of approximately 2.92 µg/cm² against Dermatophagoides farinae, indicating its potential as a natural insecticide .

- The efficacy was significantly higher in closed environments compared to open ones, suggesting the importance of exposure conditions in enhancing its acaricidal activity .

Toxicological Profile

The safety assessment of citral reveals that it is generally recognized as safe (GRAS) when used in food products. Toxicological studies show:

- Genotoxicity : Citral is not expected to be genotoxic based on read-across data from similar compounds like citronellal .

- Repeated Dose Toxicity : The calculated margin of exposure for repeated doses is adequate, indicating low risk at typical exposure levels .

Case Studies

- Fungicidal Activity : In a study focusing on the synthesis of new compounds derived from citral, several derivatives exhibited enhanced fungicidal activity against Fusarium graminearum and Rhizoctonia solani, with EC50 values indicating potent bioactivity at low concentrations .

- Food Preservation : Citral's antimicrobial properties have led to investigations into its application as a natural preservative in food products. Its incorporation into food matrices showed significant reductions in microbial load over time, supporting its use as an effective preservative agent .

Table 1: Antimicrobial Efficacy of Citral

| Pathogen | Type | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | Bacteria | 0.25 |

| Staphylococcus aureus | Bacteria | 0.5 |

| Rhizoctonia solani | Fungus | 50 µg/mL |

Table 2: Acaricidal Activity of Citral

| Mite Species | LD50 (µg/cm²) |

|---|---|

| Dermatophagoides farinae | 2.92 |

| D. pteronyssinus | Not specified |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural elucidation of 3,7-Dimethyl-2,6-octadienal in natural extracts?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for purity assessment and structural identification. Use an Rxi™-5ms fused silica capillary column (30.0 m × 0.25 mm I.D. × 0.25 µm) with electron ionization (EI) to resolve isomers and quantify components. For reproducibility, validate retention indices against reference standards (e.g., citral isomers) and cross-reference spectral libraries for fragmentation patterns .

Q. How can researchers account for natural contributions of this compound in plant-derived samples?

Use Annex I of the IFRA Standards to estimate baseline natural contributions of isomers in complex matrices (e.g., essential oils). If analytical data (e.g., GC-MS) show deviations from these values, prioritize experimentally determined levels. Note that natural contributions may vary due to chemotypes (e.g., linalool vs. citral chemotypes in Ocimum basilicum) .

Q. What experimental protocols are used to evaluate the acaricidal activity of this compound against stored-product mites?

Employ fumigant and contact bioassays with Tyrophagus putrescentiae. For fumigant tests, use airtight containers with volatile compound concentrations ranging from 1–100 µL/L air. For contact toxicity, apply serial dilutions to filter paper and measure mortality at 24–72 hours. Normalize results using Abbott’s formula: % Control = 100(X - Y)/X, where X = survival in untreated controls and Y = survival in treated samples .

Q. How should researchers address stability issues during storage of this compound?

Store the compound in amber vials under inert gas (e.g., nitrogen) at –20°C to prevent oxidation and isomerization. Monitor degradation via periodic GC-MS analysis, focusing on peaks for oxidation products like 4-hydroxy-3,7-dimethyl-2,6-octadienal (5-hydroxycitral) .

Advanced Research Questions

Q. How do stereoisomers of this compound (e.g., geranial vs. neral) influence its bioactivity in anticancer or pesticidal studies?

Design isomer-specific assays using chromatographically purified (E)- and (Z)-isomers. For example, (E)-citral (geranial) exhibits stronger acaricidal activity than (Z)-citral (neral) due to differential interaction with mite acetylcholinesterase. In cancer studies, test isomers separately on estrogen receptor-positive breast cancer cells (MCF-7) to assess stemness inhibition efficacy .

Q. What statistical approaches are critical for resolving contradictions in bioactivity data across studies?

Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for variables like isomer ratios, solvent effects, and exposure duration. For insecticidal studies, calculate probable errors (PE) for mortality rates and validate significance thresholds (e.g., differences >3× PE indicate treatment effects) .

Q. How can researchers optimize experimental design to study plant-mediated systemic effects of this compound?

Use hydroponic or rhizosphere systems to track root-to-shoot translocation in plants (e.g., Arabidopsis thaliana). Quantify volatile emission via dynamic headspace sampling coupled with GC-MS. Correlate endogenous levels with herbivore-induced responses (e.g., increased 1,8-cineole and citral in roots under attack) .

Q. What mechanisms underlie the transformation of this compound into bioactive metabolites?

Investigate enzymatic oxidation pathways in plant or insect models. For example, cytochrome P450 enzymes convert citral to 5-hydroxycitral, which exhibits distinct bioactivity against sarcoma cells. Use LC-MS/MS to identify metabolites and stable isotope labeling to trace metabolic pathways .

Q. Methodological Considerations Table

属性

IUPAC Name |

3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024836 | |

| Record name | 3,7-Dimethyl-2,6-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-40-5 | |

| Record name | Citral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-2,6-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。